molecular formula C18H27NO5 B13177734 Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1354953-38-0

Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13177734
CAS No.: 1354953-38-0
M. Wt: 337.4 g/mol
InChI Key: BBHUKSVDMZZFTK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group, a 3-hydroxyl substituent, and a 4-(2,5-dimethoxyphenyl) aromatic moiety. The Boc group enhances solubility and stability during synthesis, while the hydroxyl and methoxy substituents may influence hydrogen bonding and electronic interactions with biological targets.

Properties

CAS No.

1354953-38-0

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-10-12(22-4)6-7-16(14)23-5/h6-7,10,13,15,20H,8-9,11H2,1-5H3

InChI Key

BBHUKSVDMZZFTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate generally follows a multi-step synthetic route involving:

  • Construction of the piperidine ring core.
  • Introduction of the 2,5-dimethoxyphenyl substituent at the 4-position.
  • Installation of the hydroxyl group at the 3-position.
  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

This sequence ensures regio- and stereochemical control, critical for obtaining the desired chiral intermediate with high purity and yield.

Stepwise Synthetic Approaches

Preparation of (S)-N-Boc-3-hydroxypiperidine Intermediate

The (S)-N-Boc-3-hydroxypiperidine intermediate is a pivotal building block in the synthesis. According to patent CN105439939A, a robust industrial method involves:

  • Catalytic hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine.
  • Refluxing 3-hydroxypiperidine with pyroglutamic acid derivatives in ethanol to form (S)-3-hydroxypiperidine pyroglutamate.
  • Subsequent Boc protection using tert-butyl dicarbonate in aqueous sodium hydroxide at room temperature, followed by extraction and purification steps.

This method achieves high yields (up to 95% for the Boc protection step) and scalability suitable for industrial production (Table 1).

Step Reactants Conditions Yield (%) Notes
Hydrogenation 3-Hydroxypyridine Catalytic hydrogenation Produces 3-hydroxypiperidine
Pyroglutamate formation 3-Hydroxypiperidine + D-Pyroglutamic acid Reflux in 95% ethanol, cooling to -5°C 55 Crystallization purification
Boc protection (S)-3-Hydroxypiperidine pyroglutamate + tert-butyl dicarbonate + NaOH Room temperature, 4 h reaction 95 Extraction and concentration

Table 1: Industrial synthesis of (S)-N-Boc-3-hydroxypiperidine intermediate

Introduction of the 2,5-Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions on a suitably functionalized piperidine precursor. While direct literature on the exact 2,5-dimethoxyphenyl variant is limited, closely related syntheses of tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate provide a model:

  • Starting from the Boc-protected piperidine, the aryl group is introduced through palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions using 2,5-dimethoxyphenyl boronic acid or halide derivatives.
  • Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran), bases such as potassium carbonate, and temperatures ranging from 80–110°C.
  • Post-reaction purification by chromatography yields the arylated piperidine intermediate.
Hydroxyl Group Introduction and Stereocontrol

The hydroxyl group at the 3-position is introduced either by:

  • Selective oxidation of the corresponding piperidine precursor.
  • Asymmetric reduction of a 3-keto intermediate to yield the (S)- or (R)-3-hydroxypiperidine derivative.

The stereochemistry is controlled by chiral catalysts or chiral auxiliaries during reduction or by resolution methods using chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts, as reported in chemical resolution methods.

Alternative Preparation Routes

Chemical Resolution Method

This classical approach involves:

  • Resolution of racemic 3-hydroxypiperidine by forming diastereomeric salts with chiral acids.
  • Separation of the desired enantiomer by crystallization.
  • Boc protection to afford (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine.

Drawbacks include low overall yield, multiple unit operations, and high cost.

Asymmetric Synthesis

An asymmetric synthetic route from achiral precursors such as 4-methyl phenacyl bromide involves a multi-step (up to 13 steps) conversion to the Boc-protected hydroxypiperidine with approximately 35% yield. This route offers stereochemical control but suffers from complexity and lower efficiency.

Data Tables Summarizing Key Preparation Parameters

Parameter Method Conditions Yield Advantages Disadvantages
Hydrogenation of 3-hydroxypyridine Catalytic hydrogenation Standard catalytic H2, Pd/C High Scalable, industrial Requires catalyst handling
Pyroglutamate formation Reflux in ethanol 95% ethanol, reflux, cooling 55% Crystallization purification Moderate yield
Boc protection NaOH, tert-butyl dicarbonate Room temp, 4 h 95% High yield, mild conditions Requires careful pH control
Chemical resolution Diastereomeric salt formation Using tartaric acid derivatives Variable, low Simple equipment Low yield, costly
Asymmetric synthesis Multi-step from achiral 13 steps, complex 35% Chiral control Lengthy, low yield
Aryl group introduction Pd-catalyzed cross-coupling DMF/THF, K2CO3, 80–110°C Moderate to high Versatile, regioselective Requires expensive catalysts

Research Discoveries and Analytical Techniques

  • High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to monitor reaction progress and confirm product purity and stereochemistry.
  • Mass spectrometry (MS) and infrared (IR) spectroscopy further support structural elucidation.
  • Industrial methods emphasize continuous flow reactors and automated synthesis to optimize yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dimethoxyphenyl moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
Target Compound* C₁₇H₂₅NO₅ ~325.38 (calculated) 2,5-dimethoxyphenyl, 3-hydroxy Carbamate, Hydroxyl, Ether
tert-Butyl 3-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.38 2,5-dimethoxyphenyl Carbamate, Ether
Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate C₁₆H₂₁F₂NO₃ 313.34 3,4-difluorophenyl, 3-hydroxy Carbamate, Hydroxyl, Fluorine
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₃₁NO₂ 269.42 4-methylpentyl Carbamate, Alkyl

*Inferred based on structural analogy.

Key Observations:

Ring Size and Conformation: The target compound and ’s piperidine derivative share a six-membered ring, while ’s pyrrolidine analog has a five-membered ring.

Aromatic Substituents :

  • The 2,5-dimethoxyphenyl group (target compound and ) introduces electron-donating methoxy groups, which could enhance π-π stacking interactions in medicinal chemistry applications. In contrast, the 3,4-difluorophenyl group () provides electron-withdrawing fluorine atoms, altering electronic density and possibly improving metabolic stability .

Biological Activity

Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H24N2O4
  • Molecular Weight : 320.37 g/mol
  • Key Functional Groups : Tert-butyl group, hydroxypiperidine moiety, and dimethoxyphenyl group.

The presence of these functional groups contributes to the compound's unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dimethoxyphenyl Group : This is accomplished via nucleophilic substitution using a suitable dimethoxyphenyl halide.
  • Hydroxylation : The hydroxyl group is introduced using oxidizing agents like hydrogen peroxide.
  • Carboxylation : The carboxylate group is added through reactions with carbon dioxide or other carboxylating agents.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in mitigating oxidative stress by modulating reactive oxygen species (ROS) levels in cellular models .
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, indicating a role in neurodegenerative disease models .
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways critical for its pharmacological effects.

The mechanism of action for this compound likely involves:

  • Receptor Binding : The hydroxypiperidine moiety enhances binding affinity to specific receptors.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects on cells.
  • Ion Channel Interaction : Potential modulation of ion channels may also play a role in its biological effects.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated antioxidant properties by reducing ROS levels and protecting against oxidative stress-induced apoptosis.
Investigated the compound's potential as a lead in drug development due to its unique structural features enhancing biological activity.
Explored the compound's interaction with various biological pathways, emphasizing its role in medicinal chemistry applications.

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